molecular formula C3HBr2F5 B3352188 2,3-Dibromo-1,1,1,3,3-pentafluoropropane CAS No. 431-78-7

2,3-Dibromo-1,1,1,3,3-pentafluoropropane

Cat. No.: B3352188
CAS No.: 431-78-7
M. Wt: 291.84 g/mol
InChI Key: PZNIYCULZNYNKM-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,1,3,3-pentafluoropropane (C₃HBr₂F₅) is a halogenated hydrocarbon featuring two bromine atoms at positions 2 and 3, and five fluorine atoms at positions 1, 1, 1, 3, and 2. However, its structural similarity to regulated halons and hydrochlorofluorocarbons (HCFCs) has raised environmental and safety concerns, leading to restrictions under international protocols like the Montreal Agreement .

Properties

IUPAC Name

1,2-dibromo-1,1,3,3,3-pentafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F5/c4-1(2(5,6)7)3(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNIYCULZNYNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507412
Record name 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-78-7
Record name 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane can be synthesized through the bromination of 1,1,1,3,3-pentafluoropropane. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent, such as carbon tetrachloride (CCl4), and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview
In addition to its role as a flame retardant, 2,3-dibromo-1,1,1,3,3-pentafluoropropane serves as a chemical intermediate in the synthesis of other fluorinated compounds. Its reactivity allows it to participate in various chemical transformations.

Case Study: Synthesis of Fluorinated Products
The compound has been utilized in the bromination processes of other fluorocarbons. For instance, it can be used to synthesize more complex fluorinated compounds that are valuable in industrial applications such as refrigerants and solvents . The versatility in chemical reactions makes it a valuable component in organic synthesis.

Environmental Applications

Overview
Given the environmental concerns associated with many halogenated compounds, this compound has been studied for its potential as an environmentally friendly alternative to traditional halogenated solvents.

Case Study: Replacement for Ozone-Depleting Substances
Research indicates that compounds like this compound can serve as replacements for ozone-depleting substances (ODS) in applications such as cleaning agents and refrigerants. The compound's low ozone depletion potential (ODP) makes it an attractive option for industries looking to comply with environmental regulations .

Toxicological Studies

Overview
Understanding the safety and toxicity profile of this compound is crucial for its application in consumer products.

Case Study: Inhalation Toxicity Studies
Toxicological assessments have been conducted to evaluate the inhalation toxicity of related compounds like HFC-245fa (which shares structural similarities). These studies help establish safe exposure levels and inform regulatory guidelines for the use of brominated compounds in various applications .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,1,1,3,3-pentafluoropropane involves its ability to undergo substitution and reduction reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Halogenated Propanes

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
2,3-Dibromo-1,1,1,3,3-pentafluoropropane C₃HBr₂F₅ 301.83 Not reported Br (C2, C3), F (C1, C3)
2,3-Dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225da) C₃HCl₂F₅ 202.93 50.4 Cl (C2, C3), F (C1, C3)
1,2-Dibromo-1,1,3,3-tetrafluoropropane C₃HBr₂F₄ 287.82 Not reported Br (C1, C2), F (C1, C3)
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane C₃HBrF₇ 260.93 Not reported Br (C1), F (C1, C2, C3)
  • Bromine vs. Chlorine Substitution : Replacing chlorine with bromine increases molecular weight and polarizability, enhancing intermolecular forces (e.g., higher boiling points). For example, HCFC-225da (Cl-substituted) boils at 50.4°C , while brominated analogs likely exceed this due to bromine’s larger atomic radius.
  • Reactivity : Bromine’s lower bond dissociation energy compared to chlorine makes brominated compounds more reactive in radical-mediated processes, such as flame inhibition .

Environmental and Toxicological Profiles

Table 2: Regulatory and Toxicity Comparison

Compound Name ODP GWP Toxicity Notes Regulatory Status
This compound High* High* Limited data; potential neurotoxicity Banned in Toyota standards
HCFC-225da 0.03 585 Low acute toxicity; metabolite concerns Phased out under Montreal Protocol
HFC-245fa 0 1030 Low metabolism; trifluoropropanoic acid metabolite Restricted in some applications
  • Environmental Impact : Brominated compounds exhibit higher ODP than chlorinated analogs due to bromine’s efficiency in ozone layer destruction. For example, halons (brominated) have ODP values up to 10, whereas HCFCs range from 0.01 to 0.1 .

Regulatory Considerations

This compound is listed in Toyota’s banned substances list (CAS 22692-17-7) due to environmental hazards .

Biological Activity

2,3-Dibromo-1,1,1,3,3-pentafluoropropane (CAS No. 431-78-7) is a halogenated organic compound belonging to the class of organofluorides. Its unique structure incorporates both bromine and fluorine atoms, which may confer distinct biological activities. This article reviews the biological activity of this compound based on available research findings, including toxicological studies and metabolic pathways.

  • Molecular Formula : C₃HBr₂F₅
  • Molecular Weight : 291.84 g/mol
  • Synonyms : HBFC-3502; Dibromopentafluoropropane

Biological Activity Overview

Research on this compound's biological activity is limited. However, its structural characteristics suggest potential interactions with biological systems. The compound's halogenated nature may influence its toxicity and metabolic pathways.

Acute Toxicity

A series of inhalation studies have been conducted to assess the acute toxicity of this compound:

Exposure Level (ppm)Duration (h)Observations
0-Control group
10,0006No significant effects
50,0006Mild myocarditis observed
203,0004No mortality or significant toxicity

The no observed adverse effect level (NOAEL) was determined to be around 2000 ppm based on various studies that showed no significant toxic effects at this concentration .

Genotoxicity

In vitro assays demonstrated that this compound was inactive in reverse mutation assays using Salmonella typhimurium and Escherichia coli. However, some chromosomal aberrations were noted in human lymphocyte cultures when exposed to concentrations above 30% for extended periods without metabolic activation .

Metabolism and Biotransformation

Research indicates that the biotransformation of this compound occurs at low rates in both in vivo and in vitro settings. Major urinary metabolites identified include trifluoroacetic acid and inorganic fluoride. The metabolic pathway appears to involve cytochrome P450-dependent reactions leading to the formation of these metabolites .

Case Studies and Findings

A notable study investigated the effects of exposure to high concentrations of the compound over prolonged periods. Key findings included:

  • Increased urinary fluoride levels correlated with exposure concentration.
  • Mild increases in markers for liver and kidney function were observed at higher exposure levels.
  • Histopathological examinations revealed no significant organ damage at lower concentrations but indicated mild myocarditis at higher levels .

Q & A

Basic: What are the common synthetic routes for 2,3-dibromo-1,1,1,3,3-pentafluoropropane, and what catalysts are typically employed?

Synthesis often involves halogen exchange or fluorination of precursor alkanes. A key method is the stepwise fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride (HF) in the presence of catalysts like SbCl₅ or Cr-based complexes, followed by bromination at the 2,3-positions. Catalytic efficiency depends on reaction temperature (typically 80–150°C) and HF stoichiometry, with excess HF favoring higher fluorination yields . Bromination may utilize elemental bromine (Br₂) under controlled conditions to avoid over-substitution.

Advanced: How can mechanistic studies resolve competing reaction pathways during the bromofluorination of propane derivatives?

Advanced mechanistic analysis combines isotopic labeling (e.g., ¹⁸O in HF or deuterated solvents) with in situ spectroscopy (FTIR, NMR) to track intermediates. For example, monitoring SbCl₅-catalyzed fluorination reveals transient chlorofluoro species, while bromination regioselectivity is influenced by steric effects and radical stabilization at the 2,3-positions. Computational methods (DFT) can model transition states to predict dominant pathways under varying pressures or temperatures .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹⁹F NMR identifies fluorine environments (δ -60 to -80 ppm for CF₃ groups; δ -120 ppm for CF₂Br).
  • ¹H NMR detects residual protons (e.g., CH₂Br₂ at δ 4.5–5.0 ppm).
  • Mass spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 298) and fragmentation patterns (e.g., loss of Br⁻ at m/z 219).
    Cross-validation with IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹) enhances structural certainty .

Advanced: How can researchers address conflicting thermodynamic data for fluorinated alkanes like 2,3-dibromo-pentafluoropropane?

Contradictions in enthalpy or vapor pressure data often arise from impurities or calibration errors. Researchers should:

  • Use high-purity samples (>99.5%) validated by GC-MS.
  • Apply standardized methods (e.g., NIST-recommended calorimetry for ΔHvap).
  • Compare results against computational predictions (e.g., COSMO-RS models) to identify outliers. Discrepancies in boiling points (±5°C) may require reassessing experimental setups, such as static vs. dynamic measurement techniques .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Acid-resistant gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts.
  • Storage : In dark, inert containers (glass or PTFE-lined) at ≤4°C to minimize thermal decomposition.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do environmental persistence and toxicity of 2,3-dibromo-pentafluoropropane compare to other perfluorinated compounds (PFCs)?

Advanced assessment requires:

  • Biodegradation assays : OECD 301B tests to measure half-life in aerobic soils.
  • Bioaccumulation : Log Kow values predicted via HPLC retention times (expect >4.0, indicating high persistence).
  • Toxicity screening : Daphnia magna acute toxicity (EC₅₀) and genotoxicity (Ames test). Fluorinated bromoalkanes often show higher persistence but lower acute toxicity than long-chain PFCs like PFOS .

Advanced: What strategies mitigate data inconsistencies in isomer quantification during synthesis?

  • Chromatographic resolution : Use chiral columns (e.g., Chiralcel OD-H) for enantiomeric separation.
  • Isotopic dilution : Spike samples with ¹³C-labeled internal standards to correct for instrument drift.
  • Kinetic modeling : Fit time-resolved GC-MS data to pseudo-first-order rate equations to distinguish kinetic vs. thermodynamic control of isomer ratios .

Basic: How can researchers determine the compound’s solubility in polar vs. nonpolar solvents?

  • Shake-flask method : Saturate solvents (e.g., water, DCM, hexane) and quantify via UV-Vis (λmax ~210 nm for C-F bonds) or gravimetric analysis.
  • Hansen Solubility Parameters : Compare δd, δp, and δh values to predict miscibility. Fluorinated bromoalkanes typically exhibit low aqueous solubility (<0.1 mg/mL) but high affinity for fluorinated solvents .

Advanced: What computational approaches validate the electronic structure of 2,3-dibromo-pentafluoropropane?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare bond lengths (C-Br ~1.93 Å; C-F ~1.34 Å) with crystallographic data.
  • NBO analysis : Quantify hyperconjugative interactions stabilizing the bromine substituents.
  • TD-DFT : Simulate UV spectra to cross-validate experimental λmax .

Advanced: How do reaction conditions influence byproduct formation during large-scale synthesis?

  • Temperature control : Excess heat (>150°C) promotes Br₂ elimination, forming 1,1,1,3,3-pentafluoropropene.
  • Catalyst recycling : SbCl₅ deactivation due to Br⁻ leaching can be mitigated via continuous HF replenishment.
  • Flow chemistry : Microreactors enhance heat/mass transfer, reducing polybrominated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 2
2,3-Dibromo-1,1,1,3,3-pentafluoropropane

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